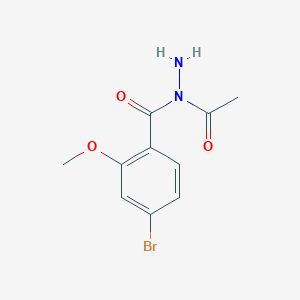
N-acetyl-4-bromo-2-methoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl-4-bromo-2-methoxybenzohydrazide is a chemical compound characterized by its bromo and methoxy functional groups attached to a benzene ring, which is further connected to a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-acetyl-4-bromo-2-methoxybenzohydrazide typically involves the bromination of 2-methoxybenzoic acid followed by the formation of the hydrazide group. The reaction conditions include the use of brominating agents such as bromine in the presence of a catalyst, and subsequent reaction with hydrazine hydrate under acidic conditions.
Industrial Production Methods: On an industrial scale, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves the use of continuous flow reactors and advanced purification techniques to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-acetyl-4-bromo-2-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The bromo group can be oxidized to form a bromine oxide derivative.
Reduction: The compound can be reduced to remove the bromo group, resulting in a different functional group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide are employed under basic conditions.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Compounds with reduced bromo groups.
Substitution: Compounds with substituted methoxy groups.
Scientific Research Applications
N-acetyl-4-bromo-2-methoxybenzohydrazide has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which N-acetyl-4-bromo-2-methoxybenzohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or bind to receptors, leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-acetyl-4-chloro-2-methoxybenzohydrazide: Similar structure with a chlorine atom instead of bromine.
N-acetyl-2-methoxybenzohydrazide: Lacks the bromo group.
N-acetyl-4-bromo-2-hydroxybenzohydrazide: Similar structure with a hydroxyl group instead of methoxy.
Uniqueness: N-acetyl-4-bromo-2-methoxybenzohydrazide is unique due to the presence of both bromo and methoxy groups, which confer distinct chemical properties and reactivity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H11BrN2O3 |
|---|---|
Molecular Weight |
287.11 g/mol |
IUPAC Name |
N-acetyl-4-bromo-2-methoxybenzohydrazide |
InChI |
InChI=1S/C10H11BrN2O3/c1-6(14)13(12)10(15)8-4-3-7(11)5-9(8)16-2/h3-5H,12H2,1-2H3 |
InChI Key |
KMQXLCXRRXEHIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C(=O)C1=C(C=C(C=C1)Br)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















